molecular formula C17H18N2OS2 B14630311 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- CAS No. 53056-52-3

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-

Cat. No.: B14630311
CAS No.: 53056-52-3
M. Wt: 330.5 g/mol
InChI Key: ORNYAUQZBQFDOT-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and an ethylthioethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- typically involves the reaction of phenothiazine with appropriate reagents to introduce the carboxamide and ethylthioethyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide: Lacks the ethylthioethyl substituent.

    N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains benzyl and phenyl groups instead of the ethylthioethyl group.

    10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: Contains a propanamine group and an oxide functional group.

Uniqueness

10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the ethylthioethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

53056-52-3

Molecular Formula

C17H18N2OS2

Molecular Weight

330.5 g/mol

IUPAC Name

N-(2-ethylsulfanylethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H18N2OS2/c1-2-21-12-11-18-17(20)19-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)19/h3-10H,2,11-12H2,1H3,(H,18,20)

InChI Key

ORNYAUQZBQFDOT-UHFFFAOYSA-N

Canonical SMILES

CCSCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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